molecular formula C16H22FNO B13990570 1-(4-Fluorophenyl)-5-(piperidin-1-yl)pentan-3-one CAS No. 918519-36-5

1-(4-Fluorophenyl)-5-(piperidin-1-yl)pentan-3-one

Katalognummer: B13990570
CAS-Nummer: 918519-36-5
Molekulargewicht: 263.35 g/mol
InChI-Schlüssel: BVDCMPNFRIDTBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-5-(piperidin-1-yl)pentan-3-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a fluorophenyl group and a piperidinyl group attached to a pentanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-5-(piperidin-1-yl)pentan-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and piperidine.

    Formation of Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with a suitable reagent to form an intermediate compound.

    Condensation Reaction: The intermediate compound undergoes a condensation reaction with piperidine to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Fluorophenyl)-5-(piperidin-1-yl)pentan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-5-(piperidin-1-yl)pentan-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-5-(piperidin-1-yl)pentan-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Chlorophenyl)-5-(piperidin-1-yl)pentan-3-one: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)-5-(piperidin-1-yl)pentan-3-one: Similar structure with a bromine atom instead of fluorine.

    1-(4-Methylphenyl)-5-(piperidin-1-yl)pentan-3-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

1-(4-Fluorophenyl)-5-(piperidin-1-yl)pentan-3-one is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with biological targets, making it distinct from its analogs.

Eigenschaften

CAS-Nummer

918519-36-5

Molekularformel

C16H22FNO

Molekulargewicht

263.35 g/mol

IUPAC-Name

1-(4-fluorophenyl)-5-piperidin-1-ylpentan-3-one

InChI

InChI=1S/C16H22FNO/c17-15-7-4-14(5-8-15)6-9-16(19)10-13-18-11-2-1-3-12-18/h4-5,7-8H,1-3,6,9-13H2

InChI-Schlüssel

BVDCMPNFRIDTBZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CCC(=O)CCC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.